molecular formula C11H12BrNO2 B13696362 1-(5-Bromo-2-methoxyphenyl)-2-pyrrolidinone

1-(5-Bromo-2-methoxyphenyl)-2-pyrrolidinone

Cat. No.: B13696362
M. Wt: 270.12 g/mol
InChI Key: VXUUXKRKFISRLC-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methoxyphenyl)-2-pyrrolidinone is an organic compound characterized by a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-methoxyphenyl)-2-pyrrolidinone typically involves the bromination of 2-methoxyphenol followed by a series of reactions to introduce the pyrrolidinone group. One common method includes:

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-methoxyphenyl)-2-pyrrolidinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products:

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Quinones or other oxidized products.

    Reduction: Dehalogenated or reduced derivatives.

    Coupling: Biaryl or other coupled products.

Scientific Research Applications

1-(5-Bromo-2-methoxyphenyl)-2-pyrrolidinone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methoxyphenyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may exert its effects through:

Comparison with Similar Compounds

Uniqueness: 1-(5-Bromo-2-methoxyphenyl)-2-pyrrolidinone is unique due to its specific combination of a brominated phenyl ring and a pyrrolidinone moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

IUPAC Name

1-(5-bromo-2-methoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C11H12BrNO2/c1-15-10-5-4-8(12)7-9(10)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3

InChI Key

VXUUXKRKFISRLC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)N2CCCC2=O

Origin of Product

United States

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